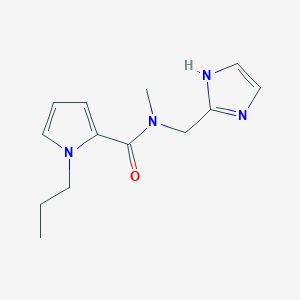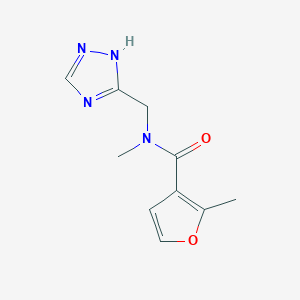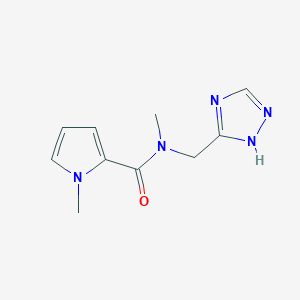
N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamide, also known as DTC or DTCM-P, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrrole derivative that contains a triazole ring, which makes it a promising candidate for use in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P is not fully understood. However, studies have shown that it has the potential to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases. N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease. It has also been shown to inhibit the activity of certain cancer cell lines, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has been shown to have a range of biochemical and physiological effects. Studies have shown that it has the potential to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases. It has been shown to have antioxidant properties, which could help protect against oxidative stress and inflammation. N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has also been shown to have neuroprotective effects, which could be beneficial for the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has several advantages for use in laboratory experiments. Its unique chemical structure makes it a promising candidate for use in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have a range of biochemical and physiological effects, making it a versatile tool for studying various diseases. However, like all chemical compounds, N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has limitations. Its synthesis is complex and time-consuming, which could limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P. One potential area of study is its use as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects. Another potential area of research is its use as an anticancer agent. Studies have shown that it has the potential to inhibit the activity of certain cancer cell lines, but more research is needed to determine its effectiveness in vivo. Additionally, N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P could be explored for its potential use in other fields such as materials science and catalysis. Overall, there is still much to be learned about this promising compound, and its potential applications in scientific research are vast.
合成法
The synthesis of N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P involves a multistep process that includes the reaction of pyrrole-2-carboxylic acid with triazole and subsequent coupling with N,N-dimethylformamide dimethyl acetal. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has been studied extensively for its potential applications in scientific research. Its unique chemical structure makes it a promising candidate for use in various fields such as medicinal chemistry, biochemistry, and pharmacology. N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamideM-P has been explored for its potential use as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N,1-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-14-5-3-4-8(14)10(16)15(2)6-9-11-7-12-13-9/h3-5,7H,6H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJQYSOBPBLZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)CC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methyl-1,3-thiazol-2-yl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7594779.png)
![1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7594787.png)

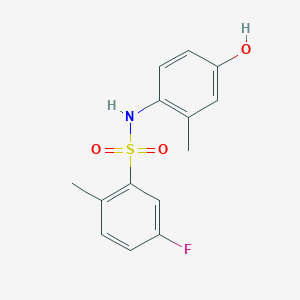
![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile](/img/structure/B7594819.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)


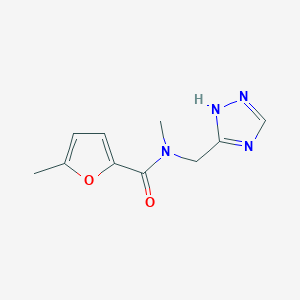
![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)
